4-{[(E)-(5-bromo-2-methoxyphenyl)methylidene]amino}-5-(2,4-dichlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
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Overview
Description
4-{[(E)-(5-bromo-2-methoxyphenyl)methylidene]amino}-5-(2,4-dichlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, a bromo-substituted methoxyphenyl group, and a dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(E)-(5-bromo-2-methoxyphenyl)methylidene]amino}-5-(2,4-dichlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione typically involves the condensation of 5-bromo-2-methoxybenzaldehyde with 4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as piperidine, under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, industrial production may involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-{[(E)-(5-bromo-2-methoxyphenyl)methylidene]amino}-5-(2,4-dichlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The bromo and chloro substituents can participate in nucleophilic substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-{[(E)-(5-bromo-2-methoxyphenyl)methylidene]amino}-5-(2,4-dichlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound is known to interact with enzymes and proteins involved in cellular processes, such as DNA synthesis and repair.
Pathways Involved: It can inhibit the activity of certain enzymes, leading to the disruption of cellular functions and ultimately causing cell death in pathogenic organisms.
Comparison with Similar Compounds
Similar Compounds
- **4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}-5-(2,4-dichlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- **4-{[(E)-(5-bromo-2-thienyl)methylidene]amino}-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
Uniqueness
4-{[(E)-(5-bromo-2-methoxyphenyl)methylidene]amino}-5-(2,4-dichlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione stands out due to its unique combination of substituents, which confer specific chemical and biological properties
Properties
Molecular Formula |
C16H11BrCl2N4OS |
---|---|
Molecular Weight |
458.2 g/mol |
IUPAC Name |
4-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-3-(2,4-dichlorophenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H11BrCl2N4OS/c1-24-14-5-2-10(17)6-9(14)8-20-23-15(21-22-16(23)25)12-4-3-11(18)7-13(12)19/h2-8H,1H3,(H,22,25)/b20-8+ |
InChI Key |
AGEQPPKXSYZQIR-DNTJNYDQSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)Br)/C=N/N2C(=NNC2=S)C3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C=NN2C(=NNC2=S)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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